1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS number
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS number
An In-depth Technical Guide to 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1177336-51-4)
Executive Summary
This technical guide provides a comprehensive overview of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, synthesis, and characteristic reactivity, with a particular focus on its application in the development of novel therapeutics. As a versatile electrophile, this compound serves as a cornerstone for creating diverse libraries of pyrazole sulfonamide derivatives. These derivatives have shown significant promise in targeting a range of biological entities, contributing to advancements in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to effectively utilize this valuable synthetic intermediate.
The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] The incorporation of a sulfonamide group at the 4-position of the pyrazole ring further enhances its drug-like properties. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. This combination has made pyrazole sulfonamides a focal point in the design of enzyme inhibitors and other targeted therapies.[5][6] 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is a prime example of a reagent designed to grant access to this critical molecular architecture.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a reagent is paramount for its effective use in synthesis. The key identifiers and properties for 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride are summarized below.
| Property | Value | Source |
| CAS Number | 1177336-51-4 | [7] |
| Molecular Formula | C₆H₉ClN₂O₂S | [8] |
| Molecular Weight | 208.67 g/mol | [8] |
| Appearance | Typically a solid | Inferred from related compounds |
| SMILES | CC(C)N1C=C(C=N1)S(=O)(=O)Cl | [8] |
| InChI Key | NMTQIKMRKYKKBZ-UHFFFAOYSA-N | [8] |
Synthesis and Manufacturing
While the direct synthesis of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is not extensively detailed in publicly available literature, its preparation can be logically inferred from standard synthetic methodologies for analogous sulfonyl chlorides. The most common and industrially scalable approach involves the direct chlorosulfonation of a suitable pyrazole precursor.
The causality behind this choice of pathway is its efficiency. Direct chlorosulfonation is a well-established, one-pot reaction that converts a C-H bond on an activated aromatic ring directly to a sulfonyl chloride group. Chlorosulfonic acid is a powerful and cost-effective reagent for this transformation.
Caption: Plausible synthetic pathway for the target compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride functional group. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it an excellent target for nucleophiles.
The primary and most significant reaction is its coupling with primary or secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of its application in drug discovery.
Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group. A base, often a tertiary amine like triethylamine or DIPEA, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Core reactivity of the sulfonyl chloride with amines.
Applications in Drug Discovery and Development
This reagent is a valuable tool for accessing novel chemical matter, particularly in the development of enzyme inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to the amine portion of the resulting sulfonamide allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[9]
A notable application is in the discovery of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions. In these studies, the 1H-pyrazole-4-sulfonamide core serves as a key pharmacophore that anchors the molecule in the active site of the enzyme, while the N-substituent explores different binding pockets to enhance affinity and selectivity.[5] The isopropyl group on the pyrazole nitrogen can provide favorable steric and electronic properties, contributing to improved compound profiles.
Experimental Protocols
The following protocol is a self-validating, generalized procedure for the synthesis of a sulfonamide derivative. The trustworthiness of this protocol lies in the inclusion of purification and confirmation steps.
Protocol 6.1: General Procedure for Sulfonamide Synthesis
Objective: To synthesize an N-substituted 1-(propan-2-yl)-1H-pyrazole-4-sulfonamide from 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride and a representative amine.
Materials:
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1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq)
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Desired primary or secondary amine (1.1 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Step-by-step workflow for sulfonamide synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and the chosen anhydrous solvent. Add the base (e.g., TEA, 1.5 eq). Causality: The inert atmosphere is crucial to prevent the hydrolysis of the reactive sulfonyl chloride by atmospheric moisture.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve the 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a minimum amount of anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes. Causality: The dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Disposal
As with all sulfonyl chlorides, 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride must be handled with care due to its reactivity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Reactivity Hazards: The compound is sensitive to moisture and will react with water, alcohols, and other protic solvents to release corrosive hydrochloric acid. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. Avoid contact with strong bases and oxidizing agents.[11]
-
Health Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][12] Inhalation may cause respiratory tract irritation.[10][12]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[10][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. One common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]
Conclusion
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its ability to readily form the medicinally important pyrazole-4-sulfonamide scaffold provides a direct route to a wide array of potentially bioactive molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, enables researchers to leverage its full potential in the efficient development of novel chemical entities.
References
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(Image: Reaction of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride with benzylamine to form the corresponding sulfonamide.)
